molecular formula C13H7BrF5NO B13427190 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B13427190
M. Wt: 368.10 g/mol
InChI Key: RGMVHKUQUQXYHZ-UHFFFAOYSA-N
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Description

4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline core. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C13H7BrF5NO

Molecular Weight

368.10 g/mol

IUPAC Name

4-bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline

InChI

InChI=1S/C13H7BrF5NO/c14-8-2-1-7(20)5-11(8)21-12-9(15)3-6(4-10(12)16)13(17,18)19/h1-5H,20H2

InChI Key

RGMVHKUQUQXYHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline group can yield nitroaniline or azo compounds, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple halogen atoms can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it particularly valuable in applications requiring high reactivity and specificity .

Biological Activity

4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is a complex organic compound notable for its unique molecular structure, which includes bromine, fluorine, and trifluoromethyl groups attached to an aniline framework. Its molecular formula is C13H6BrF6NOC_{13}H_{6}BrF_{6}NO with a molecular weight of approximately 386.09 g/mol. This compound exhibits distinct chemical properties that make it valuable in various scientific and industrial applications, particularly in medicinal chemistry and materials science.

The biological activity of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of electron-withdrawing groups such as trifluoromethyl and difluoro enhances the compound's reactivity and binding affinity to various enzymes and receptors.

Key Interactions

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents.
  • Receptor Binding : Its structural features allow it to bind effectively to specific receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Anticancer Activity : Recent studies have indicated that compounds similar to 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline exhibit promising anticancer properties. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting that further investigation into the brominated derivative could yield similar results.
  • Antimicrobial Properties : Research has highlighted the antimicrobial potential of halogenated anilines. Preliminary tests on related compounds have shown effectiveness against a range of bacterial strains, indicating that 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline may also possess similar properties.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-Bromo-3-(trifluoromethyl)anilineLacks difluoro and phenoxy groupsModerate enzyme inhibition
2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzeneSimilar halogenation patternHigh cytotoxicity against cancer cells
2-Bromo-5-(trifluoromethoxy)pyridineContains trifluoromethoxy instead of phenoxyEffective against certain bacterial strains

Synthesis and Applications

The synthesis of 4-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high purity and yield. The compound's unique structure allows it to be utilized in various applications:

  • Pharmaceutical Development : Its potential as an anticancer agent makes it a candidate for further drug development.
  • Material Science : The compound's properties could be harnessed in creating advanced materials with specific functionalities.

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